molecular formula C10H12FNO B1614451 (S)-3-(4-Fluorophenoxy)pyrrolidine CAS No. 1187927-92-9

(S)-3-(4-Fluorophenoxy)pyrrolidine

Cat. No. B1614451
M. Wt: 181.21 g/mol
InChI Key: YKPHNAHLNXEANR-JTQLQIEISA-N
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Description

“(S)-3-(4-Fluorophenoxy)pyrrolidine” is a chemical compound with the molecular formula C10H13ClFNO . It has a molecular weight of 217.67 . This compound is typically stored at -20°C for stability .


Physical And Chemical Properties Analysis

“(S)-3-(4-Fluorophenoxy)pyrrolidine” has a molecular weight of 217.67 . It is typically stored at -20°C for stability . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

1. Docking and QSAR Studies

(S)-3-(4-Fluorophenoxy)pyrrolidine analogs have been studied for their roles as c-Met kinase inhibitors, crucial in cancer research. Docking studies helped analyze molecular features contributing to high inhibitory activity. QSAR methods provided insight into the biological activities of these compounds (Caballero et al., 2011).

2. Cognition-Activating Properties

Compounds including 3-(4-fluorophenoxy)pyridine have shown potential in enhancing retention for passive avoidance learning in mice, suggesting applications in treating cognitive disorders (Butler, Poschel, & Marriott, 1981).

3. Neuronal Cell Apoptosis

Certain derivatives of (S)-3-(4-Fluorophenoxy)pyrrolidine, like 4′-Fluoropyrrolidinononanophenone, have been linked to neuronal cell apoptosis through reactive oxygen and nitrogen species production, highlighting their relevance in neurotoxicology studies (Morikawa et al., 2020).

4. Hydrogen-Bond Basicity Studies

Research involving secondary amines like pyrrolidine derivatives has led to the construction of hydrogen-bond basicity scales, crucial in understanding molecular interactions (Graton, Berthelot, & Laurence, 2001).

5. Fluorination Impact on Molecular Recognition

Studies show that fluorination, like in 3-fluoro-4-hydroxyprolines, affects molecular recognition by biological systems, with potential applications in drug development (Testa et al., 2018).

6. Quinolone Antibacterials

The role of pyrrolidine derivatives in enhancing the antibacterial efficacy of quinolones has been investigated, contributing to the development of more effective antimicrobial drugs (Domagala, 1994).

7. Kinase Inhibition for Cancer Treatment

Substituted pyrrolidine derivatives have been identified as selective Met kinase inhibitors, showing promise in cancer therapy (Schroeder et al., 2009).

properties

IUPAC Name

(3S)-3-(4-fluorophenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPHNAHLNXEANR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649882
Record name (3S)-3-(4-Fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(4-Fluorophenoxy)pyrrolidine

CAS RN

1187927-92-9
Record name (3S)-3-(4-Fluorophenoxy)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-(4-Fluorophenoxy)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sun, R Dean, Q Jia, A Zenova, J Zhong… - Bioorganic & medicinal …, 2013 - Elsevier
Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development; inhibitors are proposed to be efficacious in the treatment of …
Number of citations: 15 www.sciencedirect.com

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